N-(3-formylphenyl)benzenesulfonamide
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Overview
Description
ATC 0175 hydrochloride: is a selective, non-peptide antagonist at the melanin-concentrating hormone receptor 1 (MCH1). It has been shown to produce anxiolytic and antidepressant effects in animal studies without causing sedative or ataxic side effects .
Mechanism of Action
Target of Action
N-(3-formylphenyl)benzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH, leading to the overexpression of CA IX . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption can lead to a decrease in tumor cell proliferation . .
Result of Action
The inhibition of CA IX by this compound can lead to a decrease in tumor cell proliferation . This suggests that the compound may have potential as an antiproliferative agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ATC 0175 hydrochloride involves the preparation of N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: : Industrial production methods for ATC 0175 hydrochloride are not widely documented. the compound is synthesized in research laboratories for scientific studies, and the process involves standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: : ATC 0175 hydrochloride undergoes various chemical reactions, including substitution reactions. It is a potent antagonist of the melanin-concentrating hormone receptor 1 and exhibits high affinity for 5-HT2B and 5-HT1A receptors .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of ATC 0175 hydrochloride include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound .
Major Products Formed: : The major product formed from the synthesis of ATC 0175 hydrochloride is the compound itself, which is used in scientific research for its anxiolytic and antidepressant properties .
Scientific Research Applications
ATC 0175 hydrochloride is primarily used in scientific research to study its effects on the melanin-concentrating hormone receptor 1. It has been shown to produce anxiolytic and antidepressant effects in animal models, making it a valuable compound for studying depression and anxiety disorders .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to ATC 0175 hydrochloride include other melanin-concentrating hormone receptor antagonists such as ATC 0065 and other quinazoline derivatives .
Uniqueness: : ATC 0175 hydrochloride is unique due to its high selectivity and potency as an antagonist of the melanin-concentrating hormone receptor 1. It also exhibits anxiolytic and antidepressant effects without causing sedative or ataxic side effects, making it a valuable compound for scientific research .
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Biological Activity
N-(3-formylphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
Chemical Structure and Properties
This compound has the molecular formula C13H11N1O3S1. The compound consists of a benzenesulfonamide moiety with a formyl group at the para position, which contributes to its biological activity. The structural characteristics are crucial for understanding its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves inhibition of bacterial enzymes or interference with cell wall synthesis.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 5 μg/mL |
This compound | Escherichia coli | 10 μg/mL |
These findings suggest that the compound could be a candidate for developing new antibiotics, particularly in the context of rising antibiotic resistance.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that sulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers. Inhibition of CA IX can disrupt tumor growth and induce apoptosis in cancer cells.
Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 2.5 | CA IX inhibition |
This compound | MCF-7 (breast cancer) | 3.0 | CA IX inhibition |
The ability to selectively target cancer cells while sparing normal cells enhances the therapeutic potential of this compound in oncology.
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known to mimic the structure of natural substrates, allowing it to competitively inhibit enzymes like carbonic anhydrases.
- Cell Cycle Disruption : Research on related compounds indicates that they can interfere with the cell cycle, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at PubMed evaluated the efficacy of various benzenesulfonamides against resistant bacterial strains, highlighting the potential of this compound as a novel antimicrobial agent.
- Anticancer Research : Another investigation published in RSC Advances focused on the compound's ability to inhibit CA IX in breast cancer cell lines, demonstrating significant selective cytotoxicity and potential for therapeutic application.
Properties
IUPAC Name |
N-(3-formylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPRCCUVAUTHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383413 |
Source
|
Record name | N-(3-formylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151721-35-6 |
Source
|
Record name | N-(3-formylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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